molecular formula C9H9Br2ClO2 B2600453 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene CAS No. 281678-65-7

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene

Cat. No.: B2600453
CAS No.: 281678-65-7
M. Wt: 344.43
InChI Key: HTVPBTWCGJEGRJ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene is a versatile benzene derivative designed for research and development applications, particularly in organic synthesis and pharmaceutical manufacturing. This compound features bromine atoms at the 1 and 4 positions, which are excellent functional handles for further cross-coupling reactions, such as Suzuki or Heck reactions, to build more complex molecular architectures. The 2-chloroethoxy and 5-methoxy side chains contribute to its unique electronic and steric properties, making it a valuable building block for constructing potential active pharmaceutical ingredients (APIs) and other specialty chemicals. As a solid at ambient temperatures, it should be stored tightly closed in a cool, dry, and well-ventilated environment, away from oxidizing agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPBTWCGJEGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OCCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene can be synthesized through a multi-step process involving the bromination, chlorination, and etherification of a benzene derivative. The general synthetic route involves:

    Chlorination: The addition of a chlorine atom to the ethoxy group using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Etherification: The formation of the ether linkage by reacting the chlorinated intermediate with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution Products: Amines, ethers, thiols.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydrocarbons.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structures to 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene exhibit significant anticancer properties. A study evaluated a series of halogenated phenolic compounds for their cytotoxic effects against cancer cell lines. It was found that the presence of bromine and methoxy groups enhances their activity by increasing lipophilicity and altering cellular uptake mechanisms .

Dopamine Receptor Agonism
The compound's potential as a dopamine receptor agonist has been investigated. In high-throughput screening assays, derivatives of similar structures showed selective activation of the D3 dopamine receptor, suggesting possible applications in treating neurological disorders such as Parkinson's disease .

Materials Science Applications

Fluorescent Dyes
1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene can be utilized in the synthesis of fluorescent dyes. Its ability to form π-conjugated systems makes it suitable for incorporation into dye molecules used in biological imaging and diagnostics. The structural modifications can lead to enhanced fluorescence properties, making these compounds valuable in research and clinical settings .

Polymer Chemistry
The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers synthesized from such halogenated compounds exhibit improved performance in various applications, including coatings and adhesives .

Environmental Studies

Pesticide Development
Due to its halogenated structure, 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene can serve as a precursor in the synthesis of novel pesticides. Studies have demonstrated that compounds with similar functionalities can effectively target pest species while minimizing environmental impact through selective toxicity mechanisms .

Chemical Risk Assessment
The compound has been included in chemical risk assessments due to its potential environmental persistence and bioaccumulation. Regulatory bodies have evaluated its impact on ecosystems, leading to recommendations for safe handling and usage practices in industrial applications .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity in cancer cell lines
Dopamine Receptor AgonismSelective activation observed
Materials ScienceFluorescent DyesImproved fluorescence properties reported
Polymer ChemistryEnhanced thermal stability noted
Environmental StudiesPesticide DevelopmentEffective targeting of pest species
Chemical Risk AssessmentRecommendations for safe handling issued

Case Studies

Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene and tested their cytotoxic effects on various cancer cell lines. The results showed that certain modifications led to an increase in potency against breast cancer cells, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Development of Fluorescent Probes
A team at a leading university explored the use of halogenated phenolic compounds as fluorescent probes for live-cell imaging. They reported that incorporating 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene into their dye formulations resulted in significant improvements in brightness and photostability compared to traditional dyes.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ primarily in the substituents attached to the benzene ring. Below is a comparative analysis of its chemical relatives:

Compound Name Substituent Groups Synthesis Method Key Applications/Properties Environmental Impact
1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene Br (1,4), OCH₂CH₂Cl (2), OCH₃ (5) GRIM polymerization Conjugated polymer synthesis; optoelectronics Potential persistence due to halogens
1,4-Dibromo-2-(2-ethylhexyloxy)-5-methoxybenzene Br (1,4), OCH₂CH(C₂H₅)C₄H₉ (2), OCH₃ (5) GRIM polymerization MEH-PPP polymers; enhanced solubility Lower volatility; reduced leaching risk
Bis(2-chloroethoxy)methane Cl–(CH₂CH₂O)₂–CH₂ Standard haloether synthesis GC/ECD analytical standards (SW-846 Method 8110) Volatile; regulated environmental pollutant
1,4-Dibromo-2-(difluoromethoxy)-5-methoxybenzene Br (1,4), OCF₂H (2), OCH₃ (5) Fluorinated analog synthesis High electron-withdrawing capacity; sensors Fluorine may reduce biodegradability

Environmental and Stability Considerations

  • Persistence: The chloroethoxy and bromine groups in the target compound may lead to environmental accumulation, akin to bis(2-chloroethoxy)ethanol, a contaminant detected in groundwater .
  • Degradation Pathways : Ethylhexyloxy and difluoromethoxy substituents alter degradation kinetics. Ethylhexyl’s hydrophobicity reduces water solubility, while fluorine’s stability may hinder microbial breakdown .

Biological Activity

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene is an organic compound notable for its complex structure and potential biological activities. This compound, characterized by the presence of two bromine atoms, a chlorinated ethoxy group, and a methoxy group, is part of a broader class of brominated aromatic compounds. Research into its biological activity has revealed promising applications in pharmaceuticals, particularly in antimicrobial, antifungal, and anticancer contexts.

The biological activity of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene is primarily attributed to its ability to interact with various biological molecules. The bromine and chlorinated groups enhance its reactivity and affinity for cellular targets. These interactions can lead to significant biological effects, including cytotoxicity against cancer cell lines.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit the following biological activities:

  • Antimicrobial Activity : The presence of halogen substituents may enhance the compound's ability to disrupt microbial cell membranes.
  • Antifungal Properties : Studies have shown that brominated compounds can inhibit fungal growth by interfering with cellular processes.
  • Anticancer Effects : Cytotoxic effects against various cancer cell lines have been documented, suggesting potential use in cancer therapy.

Anticancer Activity

A study conducted by researchers focused on the cytotoxic effects of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene on several cancer cell lines. The findings indicated that the compound exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating a concentration-dependent effect on cell viability.

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated that 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
1-Bromo-3-chloro-5-methoxybenzeneContains one bromine and one chlorine atomSimpler structureModerate antimicrobial activity
1,3-Dibromo-5-methoxybenzeneContains two bromine atomsLacks chloromethoxy groupHigh cytotoxicity against cancer cells
2-Bromo-4-chloroanisoleContains one bromine and one chlorine atomDifferent positioning of substituentsLimited antifungal properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) and bromination. For example, α-bromosuccinimide (NBS) in the presence of benzoyl peroxide under reflux conditions facilitates selective bromination of aromatic rings . A key intermediate, 2-(2-acetoxyethoxy)-p-xylene, undergoes bromination to introduce dibromo groups. Optimizing stoichiometry (e.g., molar ratios of brominating agents) and reaction time is critical; incomplete bromination may result in mixed products (e.g., mono-/di-bromo derivatives), requiring purification via recrystallization (cyclohexane or butyl chloride) . Gas chromatography (GC) or HPLC should monitor reaction progress .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm), chloroethoxy (-OCH₂CH₂Cl, δ ~4.3–4.5 ppm), and aromatic protons (split patterns due to bromine’s electronegativity) .
  • ¹³C NMR : Confirm bromine substitution via deshielded aromatic carbons (C-Br: δ ~110–130 ppm) .
  • IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-O (methoxy: ~1250 cm⁻¹; ether: ~1100 cm⁻¹) .
    Contradictions in data (e.g., unexpected splitting) may arise from impurities or regiochemical heterogeneity; repeated recrystallization or column chromatography is advised .

Q. What safety protocols are critical when handling halogenated aryl ethers like this compound?

  • Methodological Answer :

  • Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .
  • Environmental Hazard : Halogenated aromatics may persist in ecosystems; avoid aqueous discharge. Use closed-system purification to minimize waste .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., para vs. ortho substitution) affect the synthesis of this compound?

  • Methodological Answer : Steric and electronic factors dictate substitution patterns. The methoxy group (-OCH₃) is ortho/para-directing, but bromine’s electronegativity deactivates the ring, favoring para positions. Computational modeling (e.g., DFT calculations) predicts charge distribution and reactive sites . Experimental validation involves synthesizing intermediates (e.g., mono-brominated derivatives) and comparing GC-MS profiles to theoretical predictions .

Q. What strategies resolve contradictory data in reaction kinetics or product distribution?

  • Methodological Answer :

  • Case Study : If bromination yields inconsistent di-bromo/mono-bromo ratios, vary temperature (25°C vs. reflux) and initiators (e.g., AIBN vs. benzoyl peroxide) to assess radical stability .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., reagent purity, solvent polarity) .
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 1,4-dimethoxybenzene derivatives) to identify systematic errors .

Q. How can computational tools predict metabolic or environmental degradation pathways for this compound?

  • Methodological Answer :

  • Metabolic Fate : Use PISTACHIO/BKMS databases to simulate cytochrome P450-mediated oxidation or dehalogenation .
  • Environmental Persistence : Molecular docking studies with dioxin-associated enzymes (e.g., CYP1A1) assess bioaccumulation risks .
  • Degradation Products : LC-HRMS identifies chlorinated byproducts (e.g., dibenzo-p-dioxin analogs) under UV/ozone treatment .

Key Research Gaps

  • Mechanistic Studies : Limited data on radical intermediates during bromination; time-resolved ESR could clarify initiation steps .
  • Ecotoxicology : No longitudinal studies on aquatic toxicity; zebrafish embryo assays recommended .

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